2-(3-Amino-4-methylphenyl)propan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

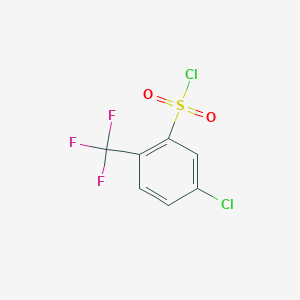

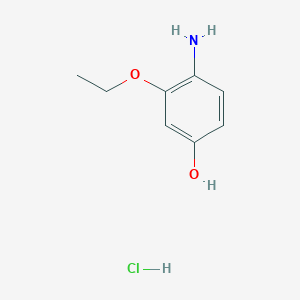

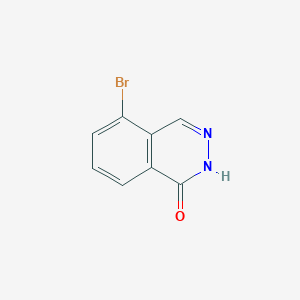

“2-(3-Amino-4-methylphenyl)propan-2-ol” is a chemical compound with the CAS Number: 1048389-81-6 . It has a molecular weight of 165.24 and is typically in powder form . The IUPAC name for this compound is 2-(3-amino-4-methylphenyl)-2-propanol .

Molecular Structure Analysis

The InChI code for “2-(3-Amino-4-methylphenyl)propan-2-ol” is 1S/C10H15NO/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4-6,12H,11H2,1-3H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis

“2-(3-Amino-4-methylphenyl)propan-2-ol” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .Scientific Research Applications

Cardioselectivity in Beta-Adrenoceptor Blocking Agents

A study by Rzeszotarski et al. (1979) synthesized a series of compounds including 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols and found substantial cardioselectivity in these compounds. This research highlights the potential of such compounds in developing cardioselective beta-adrenoceptor blocking agents (Rzeszotarski et al., 1979).

Transformations to 2-Methylindoline

Bernas et al. (2015) studied the transformation reaction of 1-(2-aminophenyl)propan-2-ol at high temperatures, exploring its conversion to 2-methylindoline using various catalysts. This research provides insights into the chemical transformations and potential applications of related compounds (Bernas et al., 2015).

Cyclisation Studies

Goosen et al. (1993) investigated the cyclisation of 3-(p-methylphenyl)propan-1-ol, providing evidence of competing cyclisation pathways. This research contributes to the understanding of the cyclisation processes in similar chemical structures (Goosen et al., 1993).

Antimicrobial and Antiradical Activity

Čižmáriková et al. (2020) synthesized a series of compounds related to 2-(3-Amino-4-methylphenyl)propan-2-ol and evaluated their antimicrobial and antioxidant activities. This study demonstrates the potential of these compounds in antimicrobial and antioxidant applications (Čižmáriková et al., 2020).

Antitumor Activity

Isakhanyan et al. (2016) reported on the synthesis of tertiary aminoalkanol hydrochlorides, including compounds related to 2-(3-Amino-4-methylphenyl)propan-2-ol, and tested them for antitumor activity. Their findings contribute to the exploration of new antitumor agents (Isakhanyan et al., 2016).

Stereochemistry and Synthesis Techniques

Angiolini et al. (1969) conducted research on the stereochemistry of Mannich bases, including the stereospecific synthesis of diastereoisomeric compounds related to 2-(3-Amino-4-methylphenyl)propan-2-ol. This research adds to the understanding of stereochemistry in chemical synthesis (Angiolini et al., 1969).

Src Kinase Inhibitory and Anticancer Activities

Sharma et al. (2010) synthesized a series of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives, evaluating them as Src kinase inhibitors and for their anticancer activity. This study highlights the potential of such compounds in cancer treatment (Sharma et al., 2010).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name |

2-(3-amino-4-methylphenyl)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4-6,12H,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXJDOCSCABAOBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)(C)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde](/img/structure/B1380966.png)